N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
This compound features a pyrimido[1,6-a]azepine core fused with a 1,2,4-oxadiazole ring and an acetamide side chain substituted with a 5-chloro-2-methylphenyl group. The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-12-7-8-14(22)10-15(12)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMALOVDCQBIJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates multiple pharmacophores that may interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a chloro-methylphenyl group and an oxadiazole moiety linked to a pyrimidine derivative. The molecular formula is , and its IUPAC name reflects its intricate structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H-pyrimido[1,6-a]azepin-2-yl]acetamide |
| CAS Number | 894883-49-9 |
The biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H-pyrimido[1,6-a]azepin-2-yl]acetamide is hypothesized to involve the modulation of specific enzymes and receptors within cellular pathways. Research indicates that compounds with similar structures often exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and pyrimidine possess significant anticancer properties. For example:
- Zhang et al. synthesized related compounds that demonstrated potent inhibition against various cancer cell lines including HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50 values in the low micromolar range .
These findings suggest that N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,pyrimido[1,6-a]azepin-2-yl]acetamide may exhibit similar or enhanced efficacy.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes related to cancer progression. For instance:
- Alkaline Phosphatase Inhibition : A related oxadiazole compound showed promising results with an IC50 of 0.420 ± 0.012 µM against alkaline phosphatase . This suggests potential therapeutic roles in managing conditions where alkaline phosphatase is implicated.
Case Studies
A review of literature reveals several case studies focused on the biological activity of oxadiazole derivatives:
- Study on Anticancer Efficacy : A series of compounds were synthesized and tested against multiple cancer cell lines using MTT assays. The most potent compound exhibited an IC50 significantly lower than standard chemotherapeutics .
- Inhibition Studies : Various derivatives were assessed for their ability to inhibit specific kinases associated with cancer pathways. The findings indicated strong potential for development as targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Pyrimido-azepine vs.
- Methoxy substituents (as in ) may reduce metabolic clearance compared to methyl groups.
- Heterocyclic Diversity : The 1,2,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capabilities. In contrast, thioether-linked triazoles (e.g., ) may enhance redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
